
3,17-Dihydroxy-9,10-seconandrost-1,3,5(10)-triene-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,17-dihydroxy-9,10-seconandrost-1,3,5(10)-triene-9-one is a seco-androstane that is 9,10-secoandrostane which is substituted by hydroxy groups at position 3 and 17 and an oxo group at position 9 and in which the A-ring is aromatic. It has a role as a bacterial metabolite. It is a seco-androstane, a hydroxytoluene and a cyclic ketone.
Wissenschaftliche Forschungsanwendungen
Microbiological Degradation and Metabolism
- Metabolic Intermediate in Microbial Steroid Degradation : This compound has been identified as an intermediate in the microbial degradation of steroids. Studies have demonstrated its role in the metabolism of certain steroid compounds by microorganisms, contributing to our understanding of steroid biotransformation processes. The microbial degradation pathways involve various enzymes and biochemical steps, providing insights into microbiological mechanisms (Sih, Lee, Tsong, & Wang, 1966; Gibson, Wang, Sih, & Whitlock, 1965).
Enzymatic Studies
- Role in Enzyme Catalysis : Investigations into the physical and chemical properties of enzymes, like dioxygenases, that act on this compound have provided critical insights. These studies help in understanding the specificity and kinetics of enzymatic reactions involved in steroid metabolism. This research is fundamental in biochemistry, particularly in the area of enzyme mechanisms and substrate interactions (Tai & Sih, 1970; Tai & Sih, 1970).
Steroid Synthesis and Modification
- Synthesis of Steroid Derivatives : Research into the synthesis of various steroid derivatives, including those related to this compound, enhances our understanding of organic synthesis techniques and applications in medicinal chemistry. Such studies provide a foundation for developing novel compounds with potential therapeutic uses (Burdett, Rao, Kim, Karten, & Blye, 1982; Laing & Sykes, 1968).
Biological Activity and Receptor Studies
- Investigating Biological Activity : Studies exploring the biological activity of derivatives of this compound contribute to a broader understanding of steroid hormone interactions and receptor binding. This research is crucial in the development of new drugs and in understanding hormone-related diseases (Jovanović-Šanta, Andric, Kovacevic, & Pejanovic, 2000; Gill, Lockey, Marples, & Traynor, 1986).
Structural and Conformational Analysis
- Structural Studies : Research into the crystal and molecular structures of related compounds provides valuable information about the conformation and arrangement of steroid molecules. This knowledge is essential for understanding the physical and chemical properties of steroids, influencing their biological functions and interactions (Knobler, Romers, Braun, & Hornstra, 1972; Schwarz et al., 2003).
Eigenschaften
Produktname |
3,17-Dihydroxy-9,10-seconandrost-1,3,5(10)-triene-9-one |
|---|---|
Molekularformel |
C19H26O3 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
(3aS,7aS)-1-hydroxy-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydro-1H-inden-5-one |
InChI |
InChI=1S/C19H26O3/c1-12-3-5-14(20)11-13(12)4-6-15-16-7-8-18(22)19(16,2)10-9-17(15)21/h3,5,11,15-16,18,20,22H,4,6-10H2,1-2H3/t15?,16-,18?,19-/m0/s1 |
InChI-Schlüssel |
KNUPPCXYOSQLJL-JZRYZNKLSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)O)CCC2[C@@H]3CCC([C@]3(CCC2=O)C)O |
Kanonische SMILES |
CC1=C(C=C(C=C1)O)CCC2C3CCC(C3(CCC2=O)C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



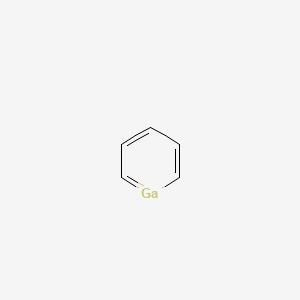
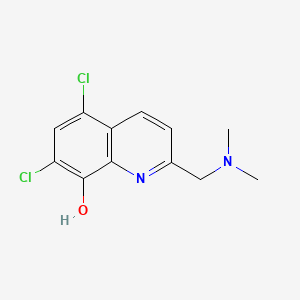
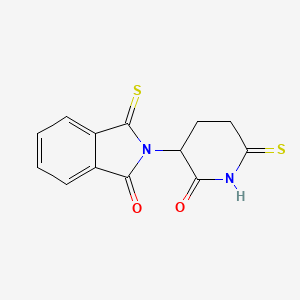
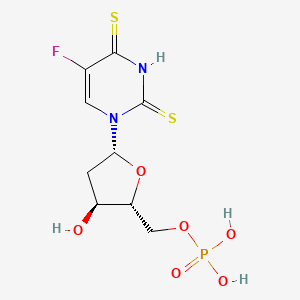
![(2E,4E)-N-[(3S,4R)-3,4-dihydroxy-3-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-6-oxocyclohex-1-en-1-yl]-4,6-dimethyldeca-2,4-dienamide](/img/structure/B1248725.png)

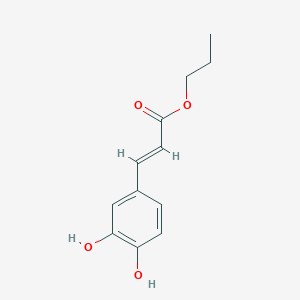
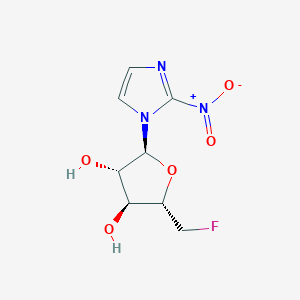
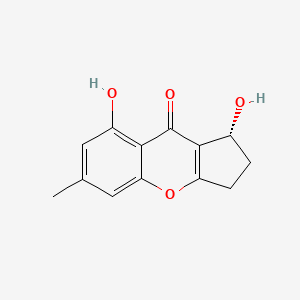
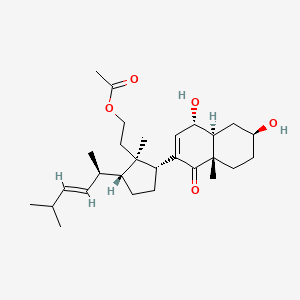
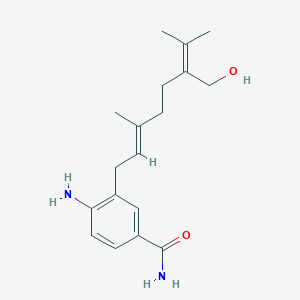


![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1248742.png)